Monosodium phosphate

Vue d'ensemble

Description

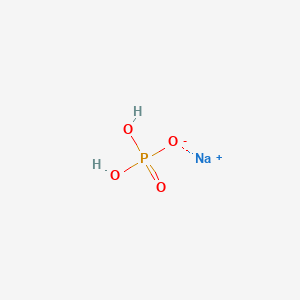

Le phosphate de sodium monobasique, également connu sous le nom de phosphate monosodique ou de dihydrogénophosphate de sodium, est un composé inorganique de formule chimique NaH₂PO₄. Il s'agit d'un sel de sodium de l'acide phosphorique et se compose de cations sodium (Na⁺) et d'anions dihydrogénophosphate (H₂PO₄⁻). Ce composé est couramment utilisé dans diverses applications industrielles et scientifiques en raison de sa capacité tampon et de sa solubilité dans l'eau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le phosphate de sodium monobasique est généralement préparé par neutralisation partielle de l'acide phosphorique (H₃PO₄) avec de l'hydroxyde de sodium (NaOH) ou du carbonate de sodium (Na₂CO₃). La réaction peut être représentée comme suit : [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]

Méthodes de production industrielle : Dans les milieux industriels, le phosphate de sodium monobasique est produit en faisant réagir de l'acide phosphorique avec une source de sodium dans des conditions contrôlées. La solution résultante est ensuite évaporée pour obtenir la forme solide du composé. Le composé peut exister sous forme anhydre, ainsi que sous forme de monohydrate (NaH₂PO₄·H₂O) et de dihydrate (NaH₂PO₄·2H₂O) .

Types de réactions :

Décomposition thermique : Lorsqu'il est chauffé au-dessus de 169°C, le phosphate de sodium monobasique se décompose pour former du pyrophosphate disodique (Na₂H₂P₂O₇) et de l'eau : [ 2 \text{NaH₂PO₄} \rightarrow \text{Na₂H₂P₂O₇} + \text{H₂O} ]

Chauffage supplémentaire : À 550°C, il se décompose davantage pour former du trimétaphosphate trisodique (Na₃P₃O₉) et de l'eau : [ 3 \text{NaH₂PO₄} \rightarrow \text{Na₃P₃O₉} + 3 \text{H₂O} ]

Réactifs et conditions courants :

Chlorure d'ammonium et hydroxyde d'ammonium : Le phosphate de sodium monobasique est utilisé pour détecter la présence d'ions magnésium dans les sels.

Principaux produits formés :

- Pyrophosphate disodique (Na₂H₂P₂O₇)

- Trimétaphosphate trisodique (Na₃P₃O₉)

4. Applications de la recherche scientifique

Le phosphate de sodium monobasique a une large gamme d'applications dans la recherche scientifique :

- Chimie : Il est utilisé comme agent tampon dans diverses réactions chimiques et solutions.

- Biologie : Il est couramment utilisé en biologie moléculaire et en biochimie pour la préparation de solutions tampon.

- Médecine : Le phosphate de sodium monobasique est utilisé comme laxatif salin pour augmenter le fluide dans l'intestin grêle, favorisant ainsi les mouvements de l'intestin .

- Industrie : Il est utilisé dans la transformation des aliments comme épaississant et émulsifiant, ainsi que dans les procédés de traitement de l'eau .

5. Mécanisme d'action

Le phosphate de sodium monobasique agit en augmentant la quantité de soluté présente dans la lumière intestinale, créant un gradient osmotique qui attire l'eau dans la lumière. Cette augmentation de la teneur en eau ramollit les selles et favorise les mouvements de l'intestin . En biologie moléculaire, il agit comme un agent tampon pour maintenir le pH des solutions, assurant des conditions optimales pour les réactions enzymatiques et autres processus biochimiques .

Composés similaires :

- Phosphate monopotassique (KH₂PO₄)

- Phosphate monoammonique (NH₄H₂PO₄)

- Phosphate disodique (Na₂HPO₄)

- Phosphate trisodique (Na₃PO₄)

Comparaison :

- Phosphate monopotassique : Similaire au phosphate de sodium monobasique, mais contient du potassium au lieu du sodium. Il est également utilisé comme agent tampon et engrais.

- Phosphate monoammonique : Contient de l'ammonium au lieu du sodium et est principalement utilisé comme engrais.

- Phosphate disodique : Contient deux ions sodium et un ion hydrogénophosphate. Il est utilisé dans la transformation des aliments et comme agent tampon.

- Phosphate trisodique : Contient trois ions sodium et un ion phosphate. Il est utilisé comme agent de nettoyage et dans le traitement de l'eau.

Le phosphate de sodium monobasique est unique en raison de sa capacité tampon et de ses propriétés de solubilité spécifiques, ce qui le rend adapté à une large gamme d'applications dans divers domaines .

Applications De Recherche Scientifique

Introduction to Monosodium Phosphate

This compound (NaH₂PO₄) is a sodium salt of phosphoric acid, widely utilized across various industries due to its versatile properties. This compound plays a significant role in agriculture, water treatment, pharmaceuticals, and food processing. Its applications are driven by its chemical characteristics, including buffering capacity, solubility, and ability to act as a corrosion inhibitor.

Agricultural Uses

This compound is predominantly used in agriculture as a fertilizer additive and animal feed supplement. It provides essential phosphorus, which is crucial for plant growth and development.

- Fertilizers : It is a key ingredient in granulated phosphate fertilizers, enhancing nutrient availability in soils .

- Animal Feed : this compound is used to correct phosphorus deficiencies in livestock, particularly in cattle, where it helps to rapidly increase plasma phosphate concentrations .

Water Treatment

In the water treatment sector, this compound serves multiple functions:

- Corrosion Control : It is employed directly for corrosion control in water systems and is often blended with polyphosphates to enhance performance .

- Scale Inhibition : The compound effectively prevents scale formation in pipes and equipment, thereby extending their lifespan and reducing maintenance costs .

Pharmaceuticals

This compound has significant applications in the pharmaceutical industry:

- Laxative : It is commonly used as a saline laxative due to its ability to increase fluid retention in the intestines, facilitating bowel movements .

- Buffering Agent : The compound acts as a buffering agent in various drug formulations, maintaining pH stability during storage and use .

Food Industry

In food processing, this compound functions as:

- Food Additive : It serves as an emulsifier and pH stabilizer in various food products .

- Nutritional Supplement : It is added to food products to enhance nutritional value by providing essential phosphates.

Industrial Applications

This compound finds diverse uses across several industrial sectors:

- Cleaning Products : It acts as a cleaning agent and corrosion inhibitor in formulations for industrial cleaning products .

- Textile Processing : The compound is utilized in textile dyeing and finishing processes due to its buffering properties .

Case Study 1: Effectiveness in Animal Feed

A study investigated the effectiveness of this compound in correcting hypophosphatemia in cattle. Results showed that administration of this compound led to significant increases in plasma phosphate levels within hours of treatment, demonstrating its efficacy as a dietary supplement for livestock .

Case Study 2: Corrosion Control in Water Systems

Research highlighted the use of this compound for corrosion control in municipal water systems. The study found that blending this compound with polyphosphates significantly reduced corrosion rates compared to untreated systems, thus validating its application as an effective corrosion inhibitor .

Case Study 3: Pharmaceutical Formulation

An analytical study optimized the use of this compound as a buffering agent in drug formulations. The results indicated that using this compound buffers improved the stability of active pharmaceutical ingredients during storage, leading to enhanced shelf life and efficacy of medications .

Mécanisme D'action

Sodium phosphate, monobasic, works by increasing the amount of solute present in the intestinal lumen, creating an osmotic gradient that draws water into the lumen. This increase in water content softens the stool and promotes bowel movements . In molecular biology, it acts as a buffering agent to maintain the pH of solutions, ensuring optimal conditions for enzymatic reactions and other biochemical processes .

Comparaison Avec Des Composés Similaires

- Monopotassium Phosphate (KH₂PO₄)

- Monoammonium Phosphate (NH₄H₂PO₄)

- Disodium Phosphate (Na₂HPO₄)

- Trisodium Phosphate (Na₃PO₄)

Comparison:

- Monopotassium Phosphate: Similar to sodium phosphate, monobasic, but contains potassium instead of sodium. It is also used as a buffering agent and fertilizer.

- Monoammonium Phosphate: Contains ammonium instead of sodium and is primarily used as a fertilizer.

- Disodium Phosphate: Contains two sodium ions and one hydrogen phosphate ion. It is used in food processing and as a buffering agent.

- Trisodium Phosphate: Contains three sodium ions and one phosphate ion. It is used as a cleaning agent and in water treatment.

Sodium phosphate, monobasic, is unique due to its specific buffering capacity and solubility properties, making it suitable for a wide range of applications in various fields .

Analyse Des Réactions Chimiques

Thermal Decomposition

Heating MSP induces dehydration and structural rearrangement:

a. Formation of Disodium Pyrophosphate (Na₂H₂P₂O₇)

At 169–250°C , MSP loses water to form disodium pyrophosphate :

b. Formation of Trisodium Trimetaphosphate (Na₃P₃O₉)

At 350–550°C , MSP undergoes further dehydration to produce trisodium trimetaphosphate :

| Temperature Range | Reaction Product | Application | Reference |

|---|---|---|---|

| 169–250°C | Na₂H₂P₂O₇ (pyrophosphate) | Food additives, water treatment | |

| 350–550°C | Na₃P₃O₉ (trimetaphosphate) | Detergents, ceramics |

Acid-Base Reactions

MSP exhibits amphoteric behavior, reacting with both acids and bases:

a. Reaction with Strong Bases (e.g., NaOH)

MSP reacts with excess NaOH to form disodium hydrogen phosphate (Na₂HPO₄) :

b. Reaction with Strong Acids (e.g., HCl)

MSP reacts with hydrochloric acid to regenerate phosphoric acid and sodium chloride :

| Reactant | Product | pH Change | Reference |

|---|---|---|---|

| NaH₂PO₄ + NaOH | Na₂HPO₄ + H₂O | Neutralization | |

| NaH₂PO₄ + HCl | H₃PO₄ + NaCl | Acidification |

Reactivity in Aqueous Solutions

MSP dissociates in water to form dihydrogen phosphate ions (H₂PO₄⁻), which act as a buffering agent due to its pKa of 6.8–7.2 . This property is critical in biological and industrial systems for pH stabilization.

Reaction with Magnesium Ions

MSP is used to detect magnesium ions (Mg²⁺) in analytical chemistry. In the presence of ammonium hydroxide (NH₄OH) and ammonium chloride (NH₄Cl), MSP forms a white precipitate of magnesium ammonium phosphate (MgNH₄PO₄) :

Industrial and Biological Relevance

-

Water Treatment : MSP’s buffering capacity and solubility (59.9 g/100 mL at 0°C ) make it effective for corrosion inhibition .

-

Food Industry : Thermal decomposition products like pyrophosphates are used as emulsifiers .

-

Pharmaceuticals : MSP rapidly elevates plasma phosphate levels in hypophosphatemia treatment due to high solubility .

Propriétés

Numéro CAS |

7558-80-7 |

|---|---|

Formule moléculaire |

H3NaO4P |

Poids moléculaire |

120.985 g/mol |

Nom IUPAC |

sodium;dihydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clé InChI |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].[Na+] |

SMILES canonique |

OP(=O)(O)O.[Na] |

Color/Form |

Colorless, monoclinic crystals White crystalline powde |

Densité |

2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |

melting_point |

Decomposes at 75 200 °C (decomposes) |

Key on ui other cas no. |

7632-05-5 7558-80-7 89140-32-9 |

Description physique |

Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |

Pictogrammes |

Irritant |

Numéros CAS associés |

65185-91-3 |

Solubilité |

Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |

Synonymes |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of monosodium phosphate?

A1: this compound has the molecular formula NaH2PO4 and a molecular weight of 119.98 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize techniques like FTIR spectroscopy and X-ray diffraction to identify and characterize this compound and its derivatives. [, ]

Q3: How does this compound impact the stability of food products?

A3: this compound enhances the stability of fermented milk products, particularly those made with Lactobacillus bulgaricus and Streptococcus thermophilus, by reducing the decrease in viable bacterial counts during storage. [] It can also prevent green-gray discoloration in cooked liquid whole eggs when added at specific concentrations. []

Q4: Can this compound be used in water softening applications?

A4: Yes, this compound effectively precipitates calcium and magnesium ions, contributing to water softening. The specific precipitates formed depend on the pH of the solution. [, ]

Q5: Does this compound exhibit catalytic activity?

A5: Research shows that this compound can catalyze the synthesis of methyl-2-furoate from furoic acid and methanol, offering a cost-effective and environmentally friendly approach. []

Q6: What is the role of this compound in animal feed?

A6: this compound is a common source of phosphorus in animal feed, often used to adjust phosphorus levels in various animal diets. [, , , , ]

Q7: Can this compound be used to treat hypophosphatemia in dairy cattle?

A7: Research suggests that oral administration of this compound is an effective treatment for hypophosphatemia in lactating dairy cattle. [] Intraruminal administration of this compound also effectively increased plasma phosphorus concentrations. []

Q8: How does the bioavailability of phosphorus in plant-based feed ingredients compare to this compound?

A8: Studies in broiler chickens indicated that the bioavailability of phosphorus in pea cultivars, while variable depending on the measurement used, was lower than that of this compound. [] Similar results were observed for phosphorus in meat and bone meal. []

Q9: Can phytase improve the utilization of phosphorus from plant-based feed ingredients?

A9: Yes, the addition of microbial phytase to pig diets containing corn, soybean meal, or a combination of the two, significantly improved the bioavailability of phosphorus from these ingredients. [, ] Similar results were observed in broiler chickens fed corn-soybean meal diets supplemented with phytase. []

Q10: Does corn expressing a phytase gene have similar effects as supplementing phytase directly to the diet?

A10: Pigs fed corn expressing an Escherichia coli-derived phytase gene showed improved growth performance and phosphorus utilization comparable to those fed a diet supplemented with a commercially available phytase. []

Q11: What is the impact of dietary calcium concentration on the digestibility of phosphorus?

A11: Research shows that increasing dietary calcium concentration, supplied by calcium carbonate, can decrease the apparent total tract digestibility of phosphorus in pigs. [] This effect may be attributed to the formation of insoluble calcium phosphates in the digestive tract, reducing phosphorus absorption.

Q12: Does this compound play a role in bone health?

A12: Studies on human and ovine bone marrow stromal cells indicated that this compound, when used in cell culture media, enhanced the deposition of calcified matrix, a key indicator of osteogenic differentiation. []

Q13: Are there any potential applications of this compound in drug development?

A13: Research has explored the use of this compound as a component in drug formulations. For instance, a this compound salt of the antitumor compound CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] showed promising results in preclinical studies due to its improved hydrophilicity and antitumor activity. []

Q14: Can this compound be used in water defluoridation?

A14: Yes, combining this compound with slaked lime (calcium hydroxide) effectively removes fluoride from water. This method holds promise as a sustainable on-site defluoridation treatment, particularly in areas lacking centralized water treatment. []

Q15: Are there any environmental concerns related to this compound?

A15: Excessive phosphorus runoff from agricultural fields, including that from this compound used in fertilizers, can contribute to eutrophication of water bodies. Therefore, responsible management practices are essential to minimize the environmental impact. []

Q16: How is this compound analyzed and quantified?

A16: Researchers employ various analytical techniques for this compound analysis, including chemical analyses, titration methods, and chromatography. [, ]

Q17: How is the quality of this compound ensured during production?

A17: Stringent quality control measures are implemented throughout the production process, ensuring the purity, consistency, and efficacy of this compound. These measures include monitoring raw materials, controlling reaction conditions, and conducting rigorous product testing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.